- Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
CAS-Nr.:944401-69-8
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25
5-bromo-4-fluoro-pyridin-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-4-fluoro-2-pyridinamine
- C5H4BrFN2
- 5-Bromo-4-fluoro-2-pyridinamine (ACI)
- 2-Amino-4-fluoro-5-bromopyridine
- 2-Amino-5-bromo-4-fluoropyridine
- 5-bromo-4-fluoro-pyridin-2-amine
-
- MDL: MFCD16658678
- Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- InChI-Schlüssel: GGHBRLQYBZMEPV-UHFFFAOYSA-N
- Lächelt: BrC1=CN=C(C=C1F)N
Berechnete Eigenschaften
- Genaue Masse: 189.95400
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
Experimentelle Eigenschaften
- Dichte: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 233.6±35.0 ºC (760 Torr),
- Flammpunkt: 95.1±25.9 ºC,
- Löslichkeit: Leicht löslich (3,1 g/l) (25°C),
- PSA: 39.64000
- LogP: 1.49550
5-bromo-4-fluoro-pyridin-2-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016778-5g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 5g |
$360.15 | 2023-08-31 | |
| Alichem | A029016778-10g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 10g |
$576.30 | 2023-08-31 | |
| Alichem | A029016778-25g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 25g |
$1065.60 | 2023-08-31 | |
| TRC | B804203-50mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804203-100mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804203-500mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848369-1g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 1g |
651.60 | 2021-05-17 | |
| Matrix Scientific | 119828-250mg |
5-Bromo-4-fluoropyridin-2-amine, 95+% |
944401-69-8 | 95+% | 250mg |
$98.00 | 2023-09-07 | |
| Matrix Scientific | 119828-1g |
5-Bromo-4-fluoropyridin-2-amine, 95+% |
944401-69-8 | 95+% | 1g |
$245.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI419-250mg |
5-bromo-4-fluoro-pyridin-2-amine |
944401-69-8 | 98% | 250mg |
210CNY | 2021-05-08 |
5-bromo-4-fluoro-pyridin-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 10 °C; 3 h, rt
Referenz
- Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Referenz
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Referenz
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Referenz
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Referenz
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Referenz
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine , N-Bromosuccinimide Solvents: Acetonitrile ; overnight, 25 °C; overnight, 25 °C
Referenz
- Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Referenz
- Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Referenz
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Referenz
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Referenz
- Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Referenz
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Referenz
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Dimethyl sulfoxide ; 2 h, 180 °C
Referenz
- Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, 25 °C
Referenz
- Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 60 min, rt
Referenz
- Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
Referenz
- (Aminoheteroaryl)benzamides as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-bromo-4-fluoro-pyridin-2-amine Raw materials
5-bromo-4-fluoro-pyridin-2-amine Preparation Products
5-bromo-4-fluoro-pyridin-2-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Bestellnummer:A859422
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:18
Preis ($):355.0/1171.0
Email:sales@amadischem.com
5-bromo-4-fluoro-pyridin-2-amine Verwandte Literatur
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Reinheit:99%/99%
Menge:25g/100g
Preis ($):355.0/1171.0